molecular formula C15H12F3N3O3 B2756641 [3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone CAS No. 306977-51-5

[3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinyl](4-nitrophenyl)methanone

Cat. No.: B2756641
CAS No.: 306977-51-5
M. Wt: 339.274
InChI Key: PSWJBEBBEWLSEL-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone is a pyridine-derived methanone compound characterized by a dimethylamino group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring. The methanone moiety is attached to a 4-nitrophenyl group, which confers strong electron-withdrawing properties.

Molecular Formula: C₁₅H₁₂F₃N₃O₃
Molecular Weight: ~339.28 (calculated based on analogs).
Key Features:

  • Pyridine core: Substituted with dimethylamino (electron-donating) and trifluoromethyl (electron-withdrawing) groups.
  • 4-Nitrophenyl group: Enhances electrophilicity and may influence binding interactions.

Properties

IUPAC Name

[3-(dimethylamino)-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3/c1-20(2)12-7-10(15(16,17)18)8-19-13(12)14(22)9-3-5-11(6-4-9)21(23)24/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWJBEBBEWLSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the pyridinyl intermediate through a reaction between 3-dimethylaminopyridine and trifluoromethylating agents under controlled conditions.

    Coupling with Nitrophenyl Group: The pyridinyl intermediate is then coupled with a nitrophenyl group using a suitable coupling reagent such as palladium catalysts in the presence of a base.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification systems can enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl oxides, while reduction can produce amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness against human breast cancer cells, demonstrating the potential for developing new anticancer agents .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary studies suggest that modifications in its structure can enhance its efficacy, making it a candidate for developing new antibiotics .
  • Antitubercular Agents :
    • A series of derivatives based on similar structures have been synthesized and tested for antitubercular activity. These compounds showed promising results with minimum inhibitory concentration (MIC) values indicating their potential as affordable treatments for tuberculosis .

Biological Research Applications

  • Enzyme Inhibition Studies :
    • The compound has been investigated for its ability to inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is critical in neurodegenerative diseases like Alzheimer's. This opens avenues for therapeutic interventions targeting cognitive decline .
  • Mechanistic Studies :
    • Its unique structure allows researchers to study the interaction between the compound and biological macromolecules, aiding in understanding drug mechanisms and improving drug design strategies .

Material Science Applications

  • Fluorescent Probes :
    • Due to its unique electronic properties, the compound can be utilized in developing fluorescent probes for bioimaging applications. These probes can help visualize cellular processes in real-time, providing insights into molecular interactions within live cells .
  • Polymer Chemistry :
    • The incorporation of this compound into polymer matrices can enhance the material properties, such as thermal stability and mechanical strength, making it suitable for advanced material applications .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDerivatives showed selective cytotoxicity towards breast cancer cells with IC50 values below 10 µM .
Study 2Antimicrobial PropertiesDemonstrated significant activity against E. coli with MIC values ranging from 32 to 128 µg/mL depending on structural modifications .
Study 3Enzyme InhibitionEffective inhibition of acetylcholinesterase, suggesting potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone with structurally related compounds, focusing on substituent variations and their implications:

Compound Name Pyridine Substituents Aryl Group Molecular Formula Molecular Weight Key Properties/Applications
[Target Compound] 3-(Dimethylamino), 5-(CF₃) 4-Nitrophenyl C₁₅H₁₂F₃N₃O₃ 339.28 Predicted high boiling point (~554°C); potential pharmacological scaffold
3-(Dimethylamino)-5-(CF₃)-2-pyridinylmethanone 3-(Dimethylamino), 5-(CF₃) 4-Chlorophenyl C₁₅H₁₂ClF₃N₂O 328.72 Lower molecular weight; chloro substituent reduces electrophilicity vs. nitro
3-Chloro-5-(CF₃)-2-pyridinylmethanone 3-Cl, 5-(CF₃) 4-Fluorophenyl C₁₃H₆ClF₄NO 307.65 Halogenated pyridine; fluorophenyl enhances metabolic stability
3-(4-Methylpiperazino)-5-(CF₃)-2-pyridinylmethanone 3-(4-Methylpiperazino), 5-(CF₃) 4-Nitrophenyl C₁₈H₁₇F₃N₄O₃ 394.35 Larger, more basic (pKa ~6.87); used in drug discovery
3-(1-Azepanyl)-5-(CF₃)-2-pyridinylmethanone 3-(1-Azepanyl), 5-(CF₃) 4-Chlorophenyl C₁₉H₁₈ClF₃N₂O 382.82 Bulky azepanyl group may improve solubility

Key Observations:

Substituent Effects on Electronic Properties: Dimethylamino vs. Piperazino/Azepanyl: The dimethylamino group (stronger electron donor) increases pyridine basicity compared to bulkier piperazino or azepanyl groups. Nitro vs.

Physical Properties: Boiling Point/Density: Predicted boiling points (~554°C) and densities (~1.36 g/cm³) for nitro-substituted compounds are higher than non-nitro analogs due to stronger intermolecular forces.

Biological Implications :

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity across all analogs.
  • 4-Nitrophenyl : May serve as a pharmacophore in kinase inhibitors or protease binders, though direct evidence is lacking.

Biological Activity

The compound 3-(Dimethylamino)-5-(trifluoromethyl)-2-pyridinylmethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a trifluoromethyl group and a dimethylamino group, along with a nitrophenyl moiety. These structural characteristics are crucial for its biological activity.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Properties

Research indicates that derivatives of pyridine compounds exhibit significant anticancer activity. In vitro studies have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis or disrupting cell cycle progression. For instance, studies on similar structures have reported:

  • IC50 Values : The concentration required to inhibit cell growth by 50% in cancer cell lines varies significantly among different derivatives, often ranging from 1 µM to 10 µM.
  • Mechanisms : Compounds may induce DNA damage or inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival.

Antimicrobial Activity

Pyridine derivatives have also been noted for their antimicrobial properties. Studies suggest that the compound may exhibit:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Values reported in the range of 0.5 to 16 µg/mL, depending on the microbial strain tested.

Study 1: Anticancer Efficacy

A study conducted on a series of pyridine derivatives, including related compounds, demonstrated that they could reduce the viability of human breast cancer cells (MCF-7) by up to 70% at concentrations of 10 µM over 48 hours. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity.

Study 2: Antimicrobial Screening

In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed an MIC of 4 µg/mL against S. aureus, indicating strong antibacterial potential. The study suggested that the mechanism involves disruption of bacterial cell wall synthesis.

Data Summary

Biological ActivityObservationReference
AnticancerIC50 ~ 10 µM in MCF-7 cells
AntimicrobialMIC ~ 4 µg/mL against S. aureus
Apoptosis InductionIncreased caspase activity

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